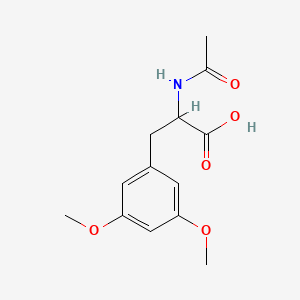
N-Acetyl-3,5-dimethoxyphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3,5-dimethoxyphenylalanine: is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of acetyl and methoxy groups attached to the phenyl ring, which can significantly alter its chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3,5-dimethoxyphenylalanine typically involves the acetylation of 3,5-dimethoxyphenylalanine. One common method is the hydrogenation of the corresponding unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is efficient and yields a high purity product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity while minimizing the production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-3,5-dimethoxyphenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
N-Acetyl-3,5-dimethoxyphenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of acetylation and methoxylation on amino acids and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-3,5-dimethoxyphenylalanine involves its interaction with various molecular targets and pathways. The acetyl and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. These modifications can alter the compound’s pharmacokinetics and pharmacodynamics, leading to different biological effects compared to phenylalanine.
Comparaison Avec Des Composés Similaires
- N-Acetyl-3,4-dimethoxyphenylalanine
- N-Acetyl-4-hydroxy-3,5-dimethoxyphenylalanine
- N-Acetyl-3,5-dimethoxytyrosine
Comparison: N-Acetyl-3,5-dimethoxyphenylalanine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of methoxy groups at the 3 and 5 positions can enhance its stability and alter its interaction with biological targets.
Propriétés
Numéro CAS |
1223-18-3 |
|---|---|
Formule moléculaire |
C13H17NO5 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-acetamido-3-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-8(15)14-12(13(16)17)6-9-4-10(18-2)7-11(5-9)19-3/h4-5,7,12H,6H2,1-3H3,(H,14,15)(H,16,17) |
Clé InChI |
KUNIHWLYCWOTKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


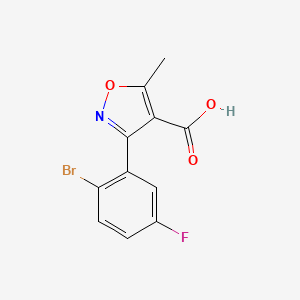
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
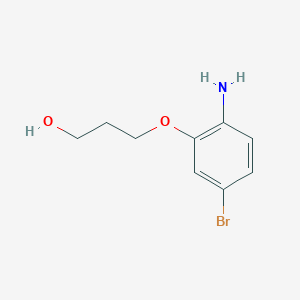
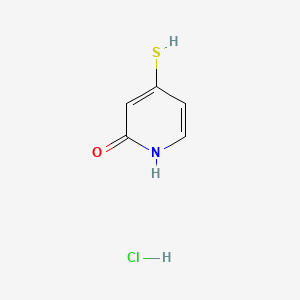
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)
![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
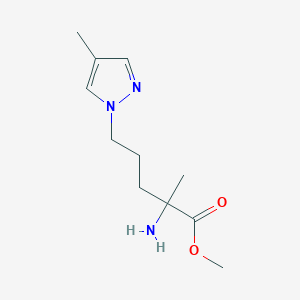
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

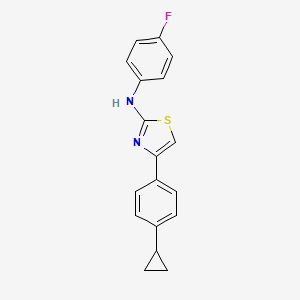
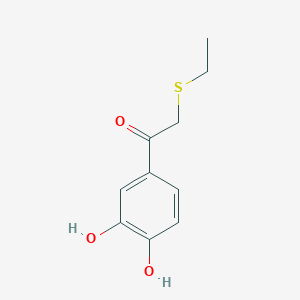
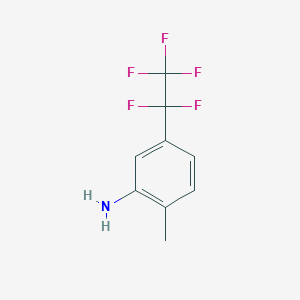
![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
